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CC 5079
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Overview
Description
CC 5079 is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom This compound features two methoxy-substituted phenyl rings connected by a propenenitrile bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CC 5079 can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction between 3,4-dimethoxybenzaldehyde and 3,5-dimethoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification methods such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
CC 5079 can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
In Vitro Studies
CC-5079 has shown significant antiproliferative effects across various cancer cell lines, with IC50 values ranging from 4.1 to 50 nmol/L . This potency is evident in multiple types of cancer, including colorectal and breast cancers, where it induces apoptosis and halts cell division at the G2-M checkpoint .
In Vivo Studies
In animal models, particularly using human colorectal tumor xenografts (HCT-116), CC-5079 exhibited substantial tumor growth inhibition. In these studies, the compound not only reduced tumor size significantly but also demonstrated activity against multidrug-resistant cancer phenotypes, which is a critical challenge in oncology .
Case Studies and Clinical Implications
Several studies highlight the therapeutic potential of CC-5079:
- Colorectal Cancer Model :
- Inflammatory Response Modulation :
- Multidrug Resistance :
Comprehensive Data Table
The following table summarizes key findings related to the applications of CC-5079:
Application | Description | Efficacy (IC50) | Model/Study |
---|---|---|---|
Cancer Cell Proliferation | Inhibits growth of various cancer cell lines | 4.1 - 50 nmol/L | In vitro studies across multiple cell lines |
Tumor Growth Inhibition | Reduces tumor size in xenograft models | Significant reduction | HCT-116 colorectal cancer model |
TNF-α Secretion Inhibition | Suppresses TNF-α production from activated immune cells | 270 nmol/L | Lipopolysaccharide-stimulated human PBMCs |
Multidrug Resistance | Effective against multidrug-resistant cancer cells | Active against MDR | Comparative studies with other inhibitors |
Mechanism of Action
The mechanism of action of CC 5079 depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy groups can influence its binding affinity and selectivity towards these targets. In chemical reactions, the nitrile group can act as an electrophile, participating in nucleophilic addition or substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-3-phenylprop-2-enenitrile
- 3-(3,5-Dimethoxyphenyl)-3-phenylprop-2-enenitrile
- 3-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enenitrile
Uniqueness
CC 5079 is unique due to the presence of multiple methoxy groups on both aromatic rings. This structural feature can influence its chemical reactivity, physical properties, and potential applications. The combination of methoxy groups and the nitrile functionality makes it a versatile compound for various synthetic and research purposes.
Properties
CAS No. |
203394-55-2 |
---|---|
Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C19H19NO4/c1-21-15-9-14(10-16(12-15)22-2)17(7-8-20)13-5-6-18(23-3)19(11-13)24-4/h5-7,9-12H,1-4H3 |
InChI Key |
QNZGJJKAOJFFSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC#N)C2=CC(=CC(=C2)OC)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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